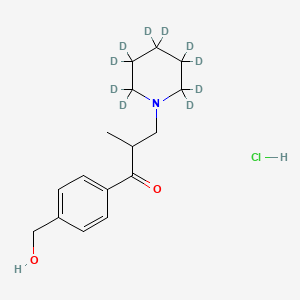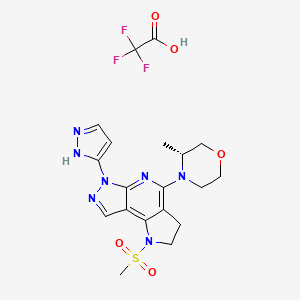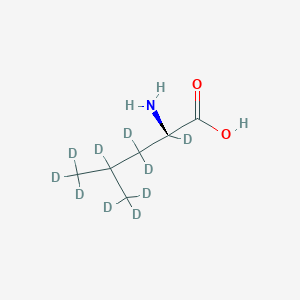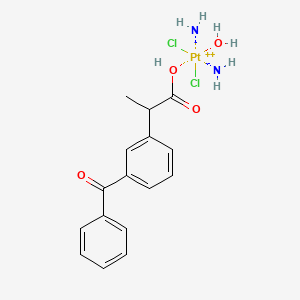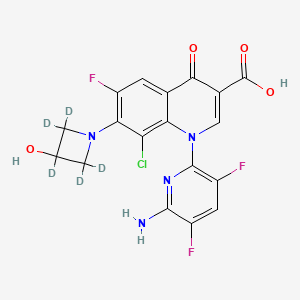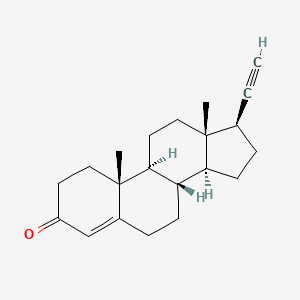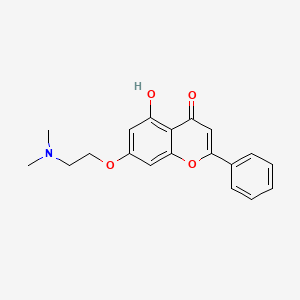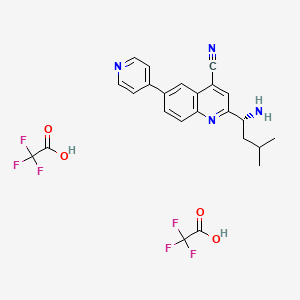
Aak1-IN-3 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aak1-IN-3 (tfa) is a quinoline analogue that acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1). This compound is brain-penetrant and has shown potential in the research of neuropathic pain due to its ability to inhibit AAK1 with an IC50 value of 11 nanomolar .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-3 (tfa) involves the preparation of a quinoline core structure followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization: Introduction of functional groups to the quinoline core to achieve the desired inhibitory activity. This may involve reactions such as halogenation, nitration, and subsequent reduction or substitution reactions.
Industrial Production Methods
Industrial production of Aak1-IN-3 (tfa) would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Aak1-IN-3 (tfa) can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Nitro groups introduced during functionalization can be reduced to amines.
Substitution: Halogenated quinoline derivatives can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of nitro groups can produce aminoquinolines.
科学研究应用
Aak1-IN-3 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of AAK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating receptor endocytosis and its potential impact on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for neuropathic pain and other central nervous system disorders. .
作用机制
Aak1-IN-3 (tfa) exerts its effects by inhibiting adaptor protein 2-associated kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP-2), which plays a crucial role in clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-3 (tfa) disrupts this process, thereby affecting receptor internalization and downstream signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors: These compounds also target AAK1 and have been investigated for their potential in treating neuropathic pain.
Uniqueness
Aak1-IN-3 (tfa) is unique due to its high brain penetration and potent inhibitory activity against AAK1. Its ability to cross the blood-brain barrier makes it particularly valuable for research into central nervous system disorders. Additionally, its quinoline core structure provides a versatile scaffold for further chemical modifications to enhance its activity and selectivity.
属性
分子式 |
C24H22F6N4O4 |
|---|---|
分子量 |
544.4 g/mol |
IUPAC 名称 |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1 |
InChI 键 |
ARWMHIAYTRRPLS-JPKZNVRTSA-N |
手性 SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


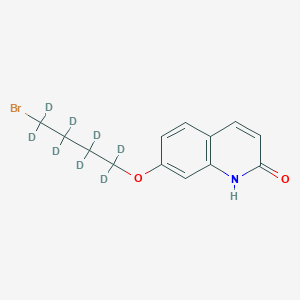
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)


